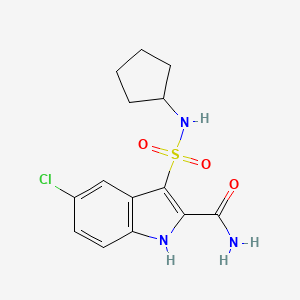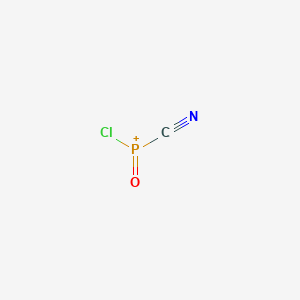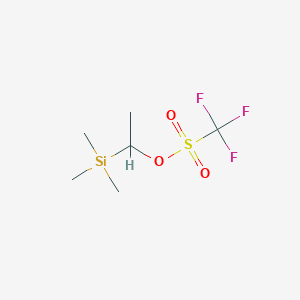
but-2-enedioic acid;5-(phenoxymethyl)-4,5-dihydro-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'acide but-2-ènedioïque ; 5-(phénoxymethyl)-4,5-dihydro-1H-imidazole implique généralement la réaction de l'acide maléique avec un imidazole substitué par un phénoxymethyl. Les conditions réactionnelles nécessitent souvent un solvant tel que le diméthylformamide (DMF) et un catalyseur comme la triéthylamine pour faciliter la réaction. Le procédé peut impliquer le chauffage du mélange réactionnel à une température spécifique pour assurer une réaction complète .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas bien documentées, mais elles impliquent probablement des voies de synthèse similaires avec une optimisation pour la production à grande échelle. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu et de systèmes automatisés pour garantir une qualité et un rendement constants.
Analyse Des Réactions Chimiques
Types de réactions
L'acide but-2-ènedioïque ; 5-(phénoxymethyl)-4,5-dihydro-1H-imidazole peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide de réactifs comme le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents tels que l'hydrure de lithium et d'aluminium.
Substitution : Le groupe phénoxymethyl peut être substitué par d'autres groupes fonctionnels en utilisant des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Hydrure de sodium dans le DMF pour la substitution nucléophile.
Principaux produits formés
Oxydation : Formation d'acides carboxyliques ou de cétones.
Réduction : Formation d'alcools ou d'amines.
Substitution : Formation de divers imidazoles substitués.
Applications de la recherche scientifique
L'acide but-2-ènedioïque ; 5-(phénoxymethyl)-4,5-dihydro-1H-imidazole a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel comme sonde biochimique.
Médecine : Enquête sur ses propriétés thérapeutiques potentielles, y compris ses activités anti-inflammatoires et antimicrobiennes.
Industrie : Utilisation potentielle dans le développement de nouveaux matériaux et catalyseurs.
Mécanisme d'action
Le mécanisme d'action de l'acide but-2-ènedioïque ; 5-(phénoxymethyl)-4,5-dihydro-1H-imidazole implique son interaction avec des cibles moléculaires spécifiques. Le cycle imidazole peut interagir avec les enzymes et les récepteurs, modulant leur activité. Le groupe phénoxymethyl peut améliorer l'affinité de liaison et la spécificité du composé. Les voies impliquées peuvent inclure l'inhibition de l'activité enzymatique ou la modulation de la signalisation des récepteurs .
Applications De Recherche Scientifique
But-2-enedioic acid;5-(phenoxymethyl)-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Potential use in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of but-2-enedioic acid;5-(phenoxymethyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The phenoxymethyl group can enhance the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparaison Avec Des Composés Similaires
Composés similaires
Acide maléique : Un acide dicarboxylique plus simple avec une réactivité similaire.
Acide fumarique : L'isomère trans de l'acide maléique avec des propriétés physiques différentes.
Dérivés de l'imidazole : Composés ayant des cycles imidazole similaires mais des substituants différents.
Unicité
L'acide but-2-ènedioïque ; 5-(phénoxymethyl)-4,5-dihydro-1H-imidazole est unique en raison de la combinaison de la partie acide maléique réactive et du cycle imidazole biologiquement actif. Cette double fonctionnalité lui permet de participer à un large éventail de réactions chimiques et d'interactions biologiques, ce qui en fait un composé polyvalent pour la recherche et les applications industrielles .
Propriétés
Numéro CAS |
652128-76-2 |
|---|---|
Formule moléculaire |
C14H16N2O5 |
Poids moléculaire |
292.29 g/mol |
Nom IUPAC |
but-2-enedioic acid;5-(phenoxymethyl)-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C10H12N2O.C4H4O4/c1-2-4-10(5-3-1)13-7-9-6-11-8-12-9;5-3(6)1-2-4(7)8/h1-5,8-9H,6-7H2,(H,11,12);1-2H,(H,5,6)(H,7,8) |
Clé InChI |
CLMICBCDBZVQME-UHFFFAOYSA-N |
SMILES canonique |
C1C(NC=N1)COC2=CC=CC=C2.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-Chloro-4-(2,2,2-trifluoroethoxy)phenoxy]propan-1-OL](/img/structure/B12545957.png)
![4-Fluoro-5-heptyl-2-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B12545965.png)
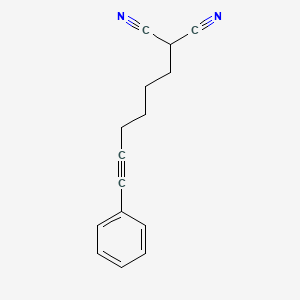


![Methyl [3-bromo-4-(1,1-dioxido-3-oxoisothiazolidin-5-YL)phenyl]acetate](/img/structure/B12545983.png)
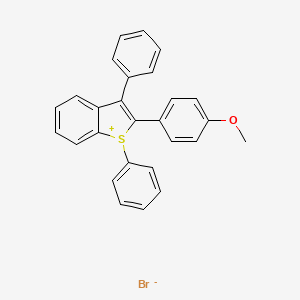
![2,5-Bis{4-[(oxiran-2-yl)methoxy]phenyl}-1,3,4-thiadiazole](/img/structure/B12545989.png)
![1-[4-(Chloromethyl)phenoxy]propan-2-one](/img/structure/B12545998.png)
